molecular formula C11H12O B15072006 (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol CAS No. 503624-63-3

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol

Cat. No.: B15072006
CAS No.: 503624-63-3
M. Wt: 160.21 g/mol
InChI Key: PVRGMTGDVJIXGL-LDYMZIIASA-N
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Description

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it. This compound is known for its enantiomeric purity and is often used in stereoselective synthesis and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthol using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium or rhodium supported on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: 2-methyl-1,2-dihydronaphthalen-1-one.

    Reduction: 2-methyl-1,2-dihydronaphthalene.

    Substitution: 2-methyl-1,2-dihydronaphthalen-1-chloride or 2-methyl-1,2-dihydronaphthalen-1-bromide.

Scientific Research Applications

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavors due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological macromolecules, leading to enantioselective effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-dihydronaphthalen-1-ol
  • (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
  • 2-methyl-1-naphthol

Uniqueness

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Compared to its analogs, it offers higher enantiomeric purity and selectivity, making it a preferred choice in applications requiring precise stereochemical control.

Properties

CAS No.

503624-63-3

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m1/s1

InChI Key

PVRGMTGDVJIXGL-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1C=CC2=CC=CC=C2[C@@H]1O

Canonical SMILES

CC1C=CC2=CC=CC=C2C1O

Origin of Product

United States

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